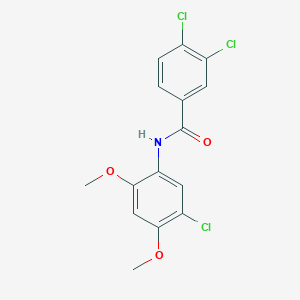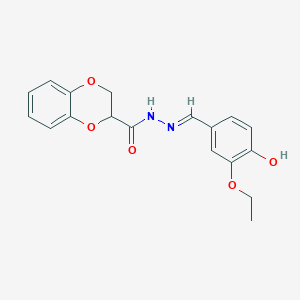
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide, also known as NFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan, which is a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. NFN has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to selectively inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways in cells. It has also been shown to have antioxidant properties and to be capable of scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in laboratory experiments is its selectivity and specificity for certain enzymes and signaling pathways. This makes it a useful tool for studying the function of these molecules in cells. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. One area of interest is the development of new synthetic methods for producing N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and its potential therapeutic applications. Additionally, there is potential for the use of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in the development of new materials and technologies, such as organic semiconductors and optoelectronic devices.
Métodos De Síntesis
The synthesis of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with furfural to yield N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. This synthesis method has been optimized and modified over time to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a selective inhibitor of protein kinase C, and as a potential therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential use in the development of new materials, such as organic semiconductors and optoelectronic devices.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-21(22-18-10-4-6-14-5-1-2-9-17(14)18)20-12-11-19(27-20)15-7-3-8-16(13-15)23(25)26/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJQKZFHDFVVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
